AAC(6′)-Ib Inhibition Potency: Direct Ki Comparison Against Lead Compound 2 and Unsubstituted Analog 2a
In a head-to-head enzymatic assay, Compound 2b (this compound, ChemBridge 5174745) inhibited AAC(6′)-Ib-mediated acetylation of kanamycin A with a Ki of 33 ± 7 μM. The unsubstituted phenyl analog Compound 2a (5174640) was approximately 2.2-fold more potent (Ki = 15 ± 2 μM), while the parent lead Compound 2 (5646906) was 2.75-fold more potent (Ki = 12 ± 1 μM) [1]. For the co-substrate acetyl CoA, Compound 2b showed a Ki of 74 ± 12 μM, compared to 16 ± 1 μM for 2a and 35 ± 3 μM for Compound 2 [1]. The inhibition was confirmed to be competitive with respect to kanamycin A and was maintained in the presence of 0.01% Triton X-100, ruling out non-specific aggregation-based inhibition [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for AAC(6′)-Ib – kanamycin A substrate |
|---|---|
| Target Compound Data | Ki (kanamycin A) = 33 ± 7 μM; Ki (acetyl CoA) = 74 ± 12 μM |
| Comparator Or Baseline | Compound 2a (5174640): Ki (kanamycin A) = 15 ± 2 μM, Ki (acetyl CoA) = 16 ± 1 μM. Compound 2 (5646906): Ki (kanamycin A) = 12 ± 1 μM, Ki (acetyl CoA) = 35 ± 3 μM. |
| Quantified Difference | 2.2-fold weaker than 2a; 2.75-fold weaker than Compound 2 (kanamycin A). 4.6-fold weaker than 2a; 2.1-fold weaker than Compound 2 (acetyl CoA). |
| Conditions | In vitro enzymatic assay; AAC(6′)-Ib purified enzyme; kanamycin A and acetyl CoA as substrates; pH 7.4; Ki calculated by nonlinear regression; Triton X-100 control confirming specificity. |
Why This Matters
For procurement decisions, this compound is not the most potent AAC(6′)-Ib inhibitor in its series but occupies a defined SAR position—the 4-Cl substituent systematically reduces potency relative to the unsubstituted phenyl analog, making it a valuable SAR probe for understanding electronic effects on enzyme binding rather than a candidate for maximum inhibitory activity.
- [1] Lin DL, Tran T, Adams C, Alam JY, Herron SR, Tolmasky ME. Bioorg Med Chem Lett. 2013;23(20):5694–5698. Table 1; text lines 170–232. PMC3821527. View Source
